Benzacine
Overview
Description
Benzocaine is a local anesthetic used in pain control management . It is used to relieve pain and irritation caused by conditions such as sore throat, sore mouth, or canker sores . It is also used to relieve pain and itching caused by conditions such as sunburn or other minor burns, insect bites or stings, poison ivy, poison oak, poison sumac, minor cuts, or scratches .
Synthesis Analysis
Benzocaine is the derivative of p-aminobenzoic acid and can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The preparation procedure of benzocaine synthesis involves combining p-nitrobenzoic acid with absolute ethanol and concentrated H2SO4 in a round-bottomed flask .Molecular Structure Analysis
Benzocaine is an amino ester and has uses in a variety of settings, including dental procedures, preparation for infiltrative anesthesia, and minor traumas . The identification of all polymorphic forms of benzocaine was confirmed via X-ray powder diffraction (PXRD) supported by FT-IR spectroscopy coupled with density functional theory (DFT) calculations .Chemical Reactions Analysis
Benzocaine is used clinically as a local anesthetic and was derived with p-aminothiophenol into a corresponding azo product within 5 minutes, resulting in a strong SERRS response with the simple addition of Ag NPs excited with a 532 nm laser .Physical And Chemical Properties Analysis
Benzocaine is a colorless trapezial crystal. Its melting point is 92℃ (88-90℃), boiling point is 183-184°C (1.87kPa). 1g of this drug is soluble in about 2500ml water, 5ml ethanol, 2ml chloroform, 4ml ether or 30-50ml almond oil and olive oil, and it is also soluble in dilute acid .Scientific Research Applications
Quaternary Ammonium Compounds (QACs) :
- Antibacterial properties : Studies have shown that QACs, such as benzalkonium chloride, are used as broad-spectrum antimicrobials for disinfecting surfaces in clinical and industrial settings. Research has explored the relationship between biocide use and bacterial resistance in community settings, indicating that exposure to antibacterial-containing products may exert selective pressure resulting in co-selection of genes encoding reduced susceptibility for both biocides and antibiotics (Carson et al., 2008).
Benzocaine and Benzoyl Peroxide in Acne Treatment :
- Irritation potential : Comparative studies on topical acne products containing benzoyl peroxide (like BenzaClin and Duac) have been conducted to assess their irritation potential, revealing moderate irritation compared to controls (Dosik & Vamvakias, 2008).
Benzoporphyrin in Photodynamic Therapy :
- Tumor treatment : Benzoporphyrin derivative monoacid (BPD) is undergoing clinical trials for treating cutaneous malignancies and shows promise in photodynamic treatment of choroidal melanomas (Schmidt-Erfurth et al., 1994).
Genotoxic Effects of Benzalkonium Chloride :
- DNA damage in cells : Studies on benzalkonium chloride (BAC) have demonstrated its genotoxic effects in mammalian and plant cells at environmentally relevant concentrations, suggesting potential genetic damage in exposed organisms (Ferk et al., 2007).
Benzocaine-associated Methemoglobinemia :
- Health risks : Research has reported cases of benzocaine-associated methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally, indicating potential risks associated with benzocaine use (Kuschner et al., 2000).
Antiseptic Resistance in Bacteria :
- Genes conferring resistance : The presence of antiseptic resistance genes, such as qacE and qacΔE1, in clinical isolates of bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, highlights concerns about resistance to quaternary ammonium compound antiseptics (Mahzounieh et al., 2014).
Future Directions
The FDA has urged manufacturers that they should stop marketing OTC oral drug products for treating teething in infants and children younger than 2 years. If companies do not comply, the FDA will take action to remove these products from the market . Furthermore, highlighting the biological potential of benzocaine and its analogues shall open-up new dimensions of future research to design more potent analogues .
properties
IUPAC Name |
2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPKUNNPRRSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71-79-4 (hydrochloride) | |
Record name | Benzacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40242508 | |
Record name | Benzacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzacine | |
CAS RN |
968-46-7 | |
Record name | 2-(Dimethylamino)ethyl α-hydroxy-α-phenylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=968-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)ethyl phenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEANOL BENZILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953Y1ZS49K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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